![molecular formula C18H25F3N4O B3019790 (3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone CAS No. 2415562-10-4](/img/structure/B3019790.png)
(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone
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Description
The compound (3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone
is a complex organic molecule with a molecular formula of C18H25F3N4O
. It contains several functional groups, including a cyclobutyl ring, a pyrimidine ring, and a piperidine ring. The cyclobutyl ring is a four-membered carbon ring, which is substituted with two fluorine atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms, and it is substituted with a fluorine atom and an isopropyl group. The piperidine ring is a six-membered ring with one nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The cyclobutyl, pyrimidine, and piperidine rings are all part of the core structure of the molecule . The difluorocyclobutyl group indicates that the cyclobutyl ring has two fluorine atoms attached to it . The pyrimidine ring is substituted with a fluorine atom and an isopropyl group. The piperidine ring is attached to the pyrimidine ring via a methanone group.Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its chemical reactivity, its mechanism of action in biological or chemical processes, and its physical and chemical properties. Additionally, research could be conducted to explore potential applications of this compound in various fields, such as medicine or materials science .
properties
IUPAC Name |
(3,3-difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O/c1-11(2)15-14(19)16(23-10-22-15)24(3)13-5-4-6-25(9-13)17(26)12-7-18(20,21)8-12/h10-13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQAHJWALCHLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)C3CC(C3)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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